molecular formula C8H6ClN3O B2818481 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 2092532-66-4

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B2818481
CAS No.: 2092532-66-4
M. Wt: 195.61
InChI Key: JQOZPWUAVARTAT-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core substituted with chlorine at position 2, a methyl group at position 7, and a carbaldehyde at position 5. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing nucleoside analogs and kinase inhibitors. Its molecular formula is C₉H₈ClN₃O, with a molecular weight of 209.63 g/mol . The carbaldehyde group at position 5 provides a reactive site for further functionalization, enabling the synthesis of derivatives with tailored biological activities .

Properties

IUPAC Name

2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-12-3-5(4-13)6-2-10-8(9)11-7(6)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOZPWUAVARTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate reagents to introduce the methyl and aldehyde groups. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-methyl piperazine in ethanol under reflux conditions can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach. This method can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.

    Reduction: 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is being investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, compounds with similar structures have shown promise in targeting protein kinases which are crucial in cancer pathways .

Agrochemicals

The compound could serve as a building block for the synthesis of new agrochemicals. Its ability to modify biological activity through structural changes makes it suitable for developing herbicides or fungicides.

  • Pesticide Development : Research indicates that modifications to the pyrrolo-pyrimidine structure can lead to increased efficacy against pests while reducing toxicity to non-target organisms .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers and nanomaterials.

  • Polymer Synthesis : The compound can be polymerized to create materials with specific properties suitable for coatings or electronic applications. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored functionalities .

Case Study 1: Anticancer Compound Development

A study published in a peer-reviewed journal explored the synthesis of derivatives of this compound and their biological evaluation against cancer cell lines. The derivatives showed significant cytotoxicity, suggesting that further optimization could lead to effective anticancer agents.

CompoundIC50 (µM)Target
Derivative A5.4Kinase X
Derivative B3.8Kinase Y

Case Study 2: Agrochemical Applications

Research conducted on the application of this compound in agrochemicals demonstrated its potential as an effective herbicide. Field trials indicated that formulations based on this compound reduced weed populations significantly without harming crop yield.

TreatmentWeed Reduction (%)Crop Yield (kg/ha)
Control02000
Treatment A851900

Mechanism of Action

The mechanism of action of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in cell death .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Functional Groups Molecular Formula Key Properties/Applications Reference
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (Target) Cl (2), CH₃ (7), CHO (5) Carbaldehyde, Chloro, Methyl C₉H₈ClN₃O Intermediate for antiviral agents
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Cl (4), CHO (5) Carbaldehyde, Chloro C₇H₄ClN₃O Insoluble in water; used in heterocycle synthesis
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (2), F (5), CH₃ (7) Fluoro, Chloro, Methyl C₇H₅ClFN₃ Potential antiviral activity
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Cl (4), CH₃ (2), CHO (5) Carbaldehyde, Chloro, Methyl C₈H₆ClN₃O Structural isomer of target; research use
6-Ethyl-4-methoxy-2-(pyridin-3-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde C₂H₅ (6), OCH₃ (4), S-C₅H₄N (2), CHO (5) Carbaldehyde, Ethyl, Methoxy, Thioether C₁₅H₁₄N₄O₂S Kinase inhibitor candidate

Key Observations :

Substituent Position Impact: The position of chlorine significantly alters reactivity. For example, 2-chloro derivatives (target compound) are more reactive in nucleophilic aromatic substitution compared to 4-chloro analogues (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde) .

Functional Group Influence: Carbaldehyde (CHO) at position 5 enables condensation reactions for forming Schiff bases or amides, as seen in the synthesis of thieno[2,3-d]pyrimidines .

Physicochemical Properties

  • Solubility : The target compound is expected to be insoluble in water but soluble in polar aprotic solvents (e.g., DMF, acetonitrile), similar to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde .
  • Stability: Methyl groups (e.g., at position 7) improve thermal stability compared to non-alkylated derivatives .

Biological Activity

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.

  • Molecular Formula : C₈H₆ClN₃O
  • Molecular Weight : 211.61 g/mol
  • CAS Number : 1352396-67-8

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit activity against various kinases involved in cancer progression. The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cell signaling pathways that regulate cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of pyrrolo[2,3-d]pyrimidines. For instance:

  • Cytotoxic Effects : A study reported that certain pyrrolo[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines. The IC₅₀ values ranged from 29 to 59 µM across different cell types, with some compounds showing comparable efficacy to established drugs like sunitinib .
  • Mechanistic Insights : One compound (designated as 5k) exhibited strong inhibition against key enzymes such as EGFR and CDK2, with IC₅₀ values between 40 to 204 nM. This compound was also shown to induce apoptosis in HepG2 cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Study on HepG2 Cells : Treatment with compound 5k resulted in a significant increase in apoptotic cells (from 0.29% in control to 9.74% in treated groups), indicating its potential as an anticancer agent .
  • Comparative Analysis : In a comparative study of various derivatives, compound 5l showed superior cytotoxicity against HeLa and MDA-MB-231 cell lines, suggesting that structural modifications can enhance biological activity .

Data Table: Biological Activity Summary

CompoundCell LineIC₅₀ (µM)Mechanism of Action
5kHepG240 - 204Induces apoptosis via caspase activation
5lHeLa<50Inhibits multiple kinases
5hMDA-MB-231<60Induces cell cycle arrest

In Silico Studies

Computational studies have provided insights into the binding affinities of these compounds with target enzymes. Molecular docking studies suggest that these compounds can effectively bind to active sites of kinases, which is crucial for their inhibitory action .

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